
3-(1H-Benzimidazol-1-yl)propan-1-ol
Descripción general
Descripción
3-(1H-Benzimidazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound features a benzimidazole ring attached to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol typically involves the reaction of benzimidazole with a suitable propanol derivative. One common method is the alkylation of benzimidazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Scheme: [ \text{Benzimidazole} + \text{3-Chloropropanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Benzimidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(1H-Benzimidazol-1-yl)propanal or 3-(1H-Benzimidazol-1-yl)propanoic acid.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula : C11H15N3O
CAS Number : 883544-91-0
IUPAC Name : 3-(1H-benzimidazol-1-yl)propan-1-ol
The compound features a benzimidazole ring that contributes to its unique biological properties. The hydroxyl group at the propanol chain enhances its reactivity, allowing it to participate in various chemical reactions.
Medicinal Chemistry
This compound has been investigated for its potential as:
- Antimicrobial Agent : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial targets effectively .
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression, making it a candidate for cancer therapy . For instance, dual inhibitors targeting CK2 and PIM-1 have demonstrated promising results in inducing apoptosis in cancer cells .
The compound has been studied for its potential effects on:
- Cell Proliferation : Its ability to inhibit cell growth in certain cancer cell lines has been documented, showcasing its potential as a therapeutic agent .
- Mechanisms of Action : Investigations into the mechanisms by which this compound exerts its effects include studies on autophagy induction and intracellular signaling pathways .
Industrial Applications
In addition to its medicinal uses, this compound serves as:
- Building Block in Organic Synthesis : The compound is utilized as a precursor for synthesizing more complex molecules, including other benzimidazole derivatives. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with enhanced properties .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 3-(1H-Benzimidazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, the benzimidazole moiety is known to interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)ethanol
- 4-(1H-Benzimidazol-1-yl)butan-1-ol
- 3-(1H-Imidazol-1-yl)propan-1-ol
Uniqueness
3-(1H-Benzimidazol-1-yl)propan-1-ol is unique due to the presence of both the benzimidazole ring and the propanol group. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the propanol group can enhance the compound’s solubility and facilitate its use in various applications, while the benzimidazole ring provides a versatile scaffold for further functionalization.
Actividad Biológica
3-(1H-Benzimidazol-1-yl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound, with the CAS number 53953-47-2, belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The mechanism of action of this compound involves several biochemical pathways:
- Target Interactions : This compound is believed to interact with various biological receptors and enzymes through hydrogen bonding and dipole interactions, similar to other benzimidazole derivatives.
- Biochemical Pathways : It has been shown to exhibit significant activity against bacterial and fungal pathogens, which may be attributed to its ability to inhibit key metabolic enzymes involved in cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that derivatives of benzimidazole, including this compound, showed cytotoxic effects on various cancer cell lines:
The structural modifications in benzimidazole derivatives can enhance their anticancer activity by improving bioavailability and target specificity.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Mechanistic Insights : Research on the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1H-benzimidazol-1-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mannich base reactions. For example, refluxing benzimidazole derivatives with formaldehyde and amines in ethanol (4–6 hours) followed by recrystallization from acetone yields Mannich base analogs . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. aqueous mixtures), temperature, and stoichiometric ratios of reagents. Monitoring by thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural elucidation:
- ¹H NMR : Peaks near δ 1.8–2.2 ppm (methylene protons adjacent to the benzimidazole), δ 3.6–4.0 ppm (hydroxyl-bearing methylene), and aromatic protons (δ 7.2–8.1 ppm) .
- ¹³C NMR : Signals at ~160–170 ppm (carbonyl groups in Mannich bases) and 50–60 ppm (methylene carbons) .
- FT-IR : Stretching vibrations at ~3200–3400 cm⁻¹ (O–H) and 1600–1650 cm⁻¹ (C=N in benzimidazole) .
Q. How can impurities in synthesized this compound derivatives be minimized during purification?
- Methodological Answer : Recrystallization using solvents like acetone or aqueous ethanol effectively removes unreacted starting materials. For polar byproducts, column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 30–70%) is recommended . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases can further isolate isomers or closely related analogs .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
- Methodological Answer : Single-crystal X-ray diffraction data can be processed with SHELXL for structure refinement. Key steps include:
- Data Integration : Use CrysAlis PRO for cell parameter determination and data reduction .
- Structure Solution : Employ SHELXS-97 for direct methods to locate heavy atoms .
- Refinement : Apply SHELXL-97 with constraints for hydrogen bonding and thermal parameters. For example, the hydroxyl group’s O–H bond length should be restrained to ~0.82–0.98 Å .
- Validation : Check R-factor convergence (target < 0.05) and analyze residual electron density maps .
Q. What strategies resolve contradictions in pharmacological activity data for benzimidazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antitubercular vs. antitumor efficacy) may arise from assay conditions or substituent effects. To address this:
- Dose-Response Studies : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values .
- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., trifluoromethyl groups enhance lipophilicity and membrane permeability ).
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like mycobacterial enoyl-ACP reductase .
Q. How can computational modeling predict the stability of this compound under physiological conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate bond dissociation energies and hydrolysis susceptibility. For example:
- Hydroxyl Group Stability : Simulate protonation states at physiological pH (7.4) to assess hydrogen-bonding interactions .
- Metabolic Pathways : Use software like Schrödinger’s ADMET Predictor to identify potential cytochrome P450 oxidation sites .
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,8,13H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSVJQHGDUXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510740 | |
Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53953-47-2 | |
Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.